molecular formula C17H20N2O5S B2782972 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1234949-34-8

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2782972
CAS No.: 1234949-34-8
M. Wt: 364.42
InChI Key: SRYVREYDLICPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that combines a piperidine ring with a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate

      Starting Material: Piperidine.

      Reaction: Piperidine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(methylsulfonyl)piperidine.

  • Chromene Core Synthesis

      Starting Material: 4-hydroxycoumarin.

      Reaction: 4-hydroxycoumarin undergoes a Friedel-Crafts acylation with an appropriate acyl chloride to form the chromene core.

  • Coupling Reaction

      Intermediate: The piperidine intermediate is coupled with the chromene core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: with appropriate solvent systems.

    Purification steps: such as recrystallization or chromatography.

    Quality control: measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide: can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidized derivatives of the piperidine or chromene moieties.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduced forms of the chromene or piperidine rings.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substituted derivatives where the sulfonyl or carboxamide groups are replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Scientific Research Applications

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide: has several applications in scientific research:

  • Medicinal Chemistry

      Potential Drug Development: Investigated for its potential as a therapeutic agent due to its biological activity.

      Pharmacological Studies: Used in studies to understand its interaction with various biological targets.

  • Biological Research

      Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.

      Receptor Binding: Examined for its binding affinity to certain receptors.

  • Industrial Applications

      Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

      Material Science:

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide: can be compared with similar compounds such as:

  • N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxylate

      Similarity: Both compounds share the piperidine and chromene cores.

      Difference: The carboxamide group in the former is replaced by a carboxylate group in the latter.

  • N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-thioamide

      Similarity: Similar core structure.

      Difference: The carboxamide group is replaced by a thioamide group.

These comparisons highlight the unique structural features and potential functional differences of This compound .

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-25(22,23)19-8-6-12(7-9-19)11-18-17(21)16-10-14(20)13-4-2-3-5-15(13)24-16/h2-5,10,12H,6-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVREYDLICPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.